Pain point: Conventional tert-butylation relies on tert-butyl chloride, demanding harsh Lewis acids that damage fragile APIs, while methyl/ethyl tosylates fail to deliver the tertiary alkyl group. Solution: tert-Butyl Tosylate (CAS 4664-57-7) is a sterically hindered sulfonate ester with exceptional leaving group ability. - >10,000× faster solvolysis than chlorides, enabling mild indium-catalyzed or metal-free tert-butylation of heat-sensitive intermediates. - Mandatory exact-match standard for Bortezomib Impurity 49 in QC batch release; no generic substitute acceptable per regulatory guidelines. - Shipped under cold chain (2-8°C) to preserve integrity of the labile sulfonate ester.
tert-Butyl Tosylate (CAS 4664-57-7) is a highly reactive, sterically hindered sulfonate ester utilized primarily as an electrophilic tert-butylating agent and a critical analytical reference standard [1]. Unlike standard primary alkyl tosylates, the tert-butyl variant is exceptionally prone to solvolysis and elimination, requiring strict cold storage (2-8 °C) to maintain structural integrity . In procurement contexts, it is valued not for bulk solvent or generic reagent use, but for its superior leaving group kinetics in specialized syntheses—such as indium-catalyzed sulfonamide production—and its mandatory role as an exact structural match (e.g., Bortezomib Impurity 49) in pharmaceutical quality control and method validation [1].
Substituting tert-Butyl Tosylate with cheaper analogs like tert-butyl chloride or methyl tosylate fundamentally compromises both synthetic viability and analytical compliance [1]. In synthetic applications, the chloride leaving group of tert-butyl chloride is vastly inferior, often requiring harsh Lewis acid activation that degrades sensitive substrates, whereas the tosylate group enables mild, metal-catalyzed pathways[2]. Conversely, substituting with methyl or ethyl tosylate alters the alkylating species entirely, failing to deliver the required bulky tert-butyl group. In pharmaceutical quality control, generic substitution is impossible; regulatory guidelines mandate the use of the exact molecular structure for impurity profiling, meaning any deviation from CAS 4664-57-7 yields zero analytical value for batch release [1].
In solvolysis and nucleophilic substitution kinetics, the tosylate leaving group demonstrates profound superiority over halogens [1]. Kinetic benchmarking studies establish that alkyl tosylates typically exhibit solvolysis rates >10^4 to 10^6 times faster than their corresponding chlorides under identical solvent conditions [1]. For tert-butyl systems, this massive rate acceleration allows for the generation of the tert-butyl cation or transition state under significantly milder thermal conditions compared to tert-butyl chloride, avoiding the need for aggressive catalytic activation.
| Evidence Dimension | Solvolysis rate acceleration factor |
| Target Compound Data | >10^4 to 10^6 relative rate (Tosylate leaving group) |
| Comparator Or Baseline | 1.0 relative rate (Chloride leaving group) |
| Quantified Difference | >10,000-fold increase in reaction rate |
| Conditions | Standard solvolysis conditions (e.g., aqueous ethanol or fluorinated alcohols) |
Procurement of the tosylate form is justified when downstream syntheses involve thermally sensitive substrates that cannot survive the harsh conditions required to activate tert-butyl chloride.
tert-Butyl Tosylate serves as a highly specific reagent in the indium-metal catalyzed synthesis of sulfonamides and sulfonic esters . Research demonstrates that utilizing catalytic amounts of indium metal with sulfonate esters enables the efficient synthesis of sulfonamides in excellent yields, even when reacting with sterically hindered or less nucleophilic anilines . This specific reactivity profile is not readily replicated by standard alkyl halides, which often fail to couple efficiently under these mild, metal-catalyzed conditions without competitive elimination.
| Evidence Dimension | Synthetic yield and substrate compatibility |
| Target Compound Data | Excellent yields with sterically hindered anilines |
| Comparator Or Baseline | Alkyl halides (prone to elimination or non-reaction under mild conditions) |
| Quantified Difference | Enables high-yield coupling where traditional halide-amine reactions fail |
| Conditions | Indium metal catalysis, mild thermal conditions |
Buyers synthesizing complex pharmaceutical sulfonamides should select this compound to access high-yielding, indium-catalyzed pathways that tolerate sensitive functional groups.
In pharmaceutical manufacturing, tert-Butyl Tosylate is utilized as a fully characterized reference standard, specifically designated as Bortezomib Impurity 49 . For analytical method validation (AMV) and quality control (QC), the standard must provide 100% structural concordance to accurately determine retention times and response factors in HPLC/MS assays . Closely related analogs, such as isobutyl tosylate or tert-butyl chloride, possess different molecular weights and chromatographic behaviors, rendering them completely ineffective for regulatory compliance.
| Evidence Dimension | Chromatographic retention and regulatory utility |
| Target Compound Data | 100% structural match (Bortezomib Impurity 49) |
| Comparator Or Baseline | Analogs (e.g., tert-butyl chloride) |
| Quantified Difference | Binary utility (100% compliant vs. 0% compliant) |
| Conditions | HPLC/MS impurity profiling in API batch release |
Procurement for QC laboratories must prioritize the exact CAS 4664-57-7 standard to ensure traceability against pharmacopeial standards and avoid batch rejection.
Directly following its role as Bortezomib Impurity 49, this compound is the mandatory choice for analytical laboratories conducting batch release testing, AMV, and impurity quantification for proteasome inhibitor APIs .
Leveraging its >10,000-fold solvolysis rate advantage over chlorides, this compound is the right choice for introducing a tert-butyl group into complex, thermally fragile intermediates where harsh Lewis acids must be avoided.
Based on its specific compatibility with indium catalysis, it is the preferred precursor for synthesizing sterically hindered sulfonamides in pharmaceutical discovery workflows, outperforming traditional alkyl halides .